Diterbium trioxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

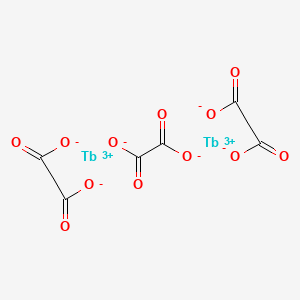

2D Structure

3D Structure of Parent

Properties

CAS No. |

24670-06-2 |

|---|---|

Molecular Formula |

C6O12Tb2 |

Molecular Weight |

581.91 g/mol |

IUPAC Name |

oxalate;terbium(3+) |

InChI |

InChI=1S/3C2H2O4.2Tb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

InChI Key |

JZNKXIAEFQDQDF-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Tb+3].[Tb+3] |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical formula of Diterbium trioxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterbium trioxalate (Tb₂(C₂O₄)₃) is an inorganic compound of terbium and the oxalate anion. It is a key precursor in the synthesis of terbium oxides and terbium-based phosphors, which have significant applications in lighting, displays, and medical imaging. This guide provides a comprehensive overview of its chemical properties, synthesis, and handling, with a focus on its relevance to research and development.

Chemical and Physical Properties

This compound is typically isolated as a decahydrate (Tb₂(C₂O₄)₃·10H₂O), which is a white solid.[1][2] The anhydrous form can be obtained through controlled heating.[1] A summary of its key properties is presented in the table below.

| Property | Value |

| Chemical Formula | Tb₂(C₂O₄)₃ (anhydrous)[1] Tb₂(C₂O₄)₃·10H₂O (decahydrate)[2][3] |

| Molecular Weight | 587.95 g/mol (anhydrous)[4] 762.05 g/mol (decahydrate)[2][3] |

| Appearance | White solid; decahydrate exhibits green luminescence under ultraviolet light.[1] |

| Solubility | Insoluble in water. |

| CAS Number | 996-33-8 (anhydrous)[4] 24670-06-2 (decahydrate)[2] |

Synthesis and Experimental Protocols

This compound decahydrate is synthesized via a precipitation reaction in an aqueous solution.[1]

Experimental Protocol: Precipitation Synthesis of this compound Decahydrate

Materials:

-

Terbium(III) chloride (TbCl₃) or Terbium(III) nitrate (Tb(NO₃)₃)

-

Oxalic acid (H₂C₂O₄) or a soluble oxalate salt (e.g., (NH₄)₂C₂O₄)

-

Deionized water

-

Ethanol (for washing)

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve a stoichiometric amount of a terbium(III) salt (e.g., TbCl₃) in deionized water to create a clear solution.

-

In a separate beaker, dissolve a stoichiometric excess of oxalic acid or an oxalate salt in deionized water.

-

-

Precipitation:

-

While stirring the terbium(III) salt solution, slowly add the oxalic acid solution.

-

A white precipitate of this compound decahydrate will form immediately.

-

Continue stirring for a set period (e.g., 1-2 hours) to ensure complete precipitation.

-

-

Isolation and Purification:

-

Filter the precipitate using a Büchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted starting materials and byproducts.

-

Perform a final wash with ethanol to aid in drying.

-

-

Drying:

-

Dry the purified precipitate in a drying oven at a low temperature (e.g., 60-80 °C) to obtain the decahydrate form. Higher temperatures will lead to the loss of water of hydration.

-

Thermal Decomposition

The thermal decomposition of this compound decahydrate is a multi-step process that is crucial for the synthesis of terbium oxides. The process can be monitored using thermogravimetric analysis (TGA).

| Temperature Range (°C) | Mass Loss | Evolved Species | Solid Product |

| ~100 - 250 | ~23.6% | H₂O | Anhydrous Tb₂(C₂O₄)₃ |

| ~300 - 450 | ~29.9% | CO, CO₂ | Intermediate terbium oxycarbonate |

| > 600 | ~10.5% | CO₂ | Terbium(III,IV) oxide (Tb₄O₇) in air[1] |

Note: The exact temperatures and mass losses can vary depending on the heating rate and atmosphere.

Applications in Research and Development

This compound serves as a critical precursor for the synthesis of various terbium-based materials with applications in diverse fields.

-

Phosphor Synthesis: Terbium-based phosphors, which exhibit strong green luminescence, are used in fluorescent lighting and displays. This compound is a common starting material for the production of these phosphors.

-

Precursor for Terbium Oxides: High-purity terbium oxides, such as Tb₄O₇, are produced by the calcination of this compound.[1] These oxides are used in solid-state devices and as catalysts.

-

Nanoparticle Synthesis: this compound is a precursor for the synthesis of terbium-based nanoparticles. These nanoparticles are being investigated for various biomedical applications, including bioimaging, biosensing, and drug delivery, due to their unique luminescent and magnetic properties.

Visualizations

Experimental Workflow: Synthesis of Terbium Oxide Nanoparticles

Caption: A logical workflow for the synthesis of terbium oxide nanoparticles from this compound and their subsequent application in targeted drug delivery.

Signaling Pathway: Lanthanide-Sensitized Luminescence

References

- 1. Terbium(III) oxalate - Wikipedia [en.wikipedia.org]

- 2. Terbium (III) Oxalate Decahydrate - ProChem, Inc. [prochemonline.com]

- 3. Terbium Oxalate | Terbium(III) oxalate decahydrate | C6H20O22Tb2 - Ereztech [ereztech.com]

- 4. This compound | C6H6O12Tb2 | CID 102601784 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Preparation of Diterbium Trioxalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis, preparation, and key characteristics of Diterbium trioxalate (Tb₂(C₂O₄)₃). This document is intended to serve as a practical resource for researchers and professionals involved in materials science, inorganic chemistry, and drug development, offering a consolidated source of experimental protocols and quantitative data.

Introduction

This compound, an inorganic compound of terbium and oxalic acid, is a key precursor in the synthesis of terbium oxides, which are widely used in phosphors, ceramics, and as dopants in various materials. The most common form is the decahydrate, Tb₂(C₂O₄)₃·10H₂O, a white solid.[1][2] Understanding the controlled synthesis of this compound is crucial for obtaining high-purity terbium compounds with desired morphologies and properties.

This guide outlines a standard laboratory procedure for the synthesis of this compound decahydrate via a precipitation reaction in an aqueous solution. It also provides key physicochemical data and a workflow for its preparation.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | Tb₂(C₂O₄)₃ (anhydrous) | [1] |

| Tb₂(C₂O₄)₃·10H₂O (decahydrate) | [2] | |

| Molecular Weight | 587.95 g/mol (anhydrous) | [3] |

| 762.05 g/mol (decahydrate) | [2] | |

| Appearance | White solid | [1] |

| Purity (typical) | 99.9% | [2] |

Synthesis of this compound Decahydrate

The synthesis of this compound is primarily achieved through a precipitation reaction involving a soluble terbium(III) salt and oxalic acid in an aqueous medium.[1] The following section details the necessary reagents, equipment, and a step-by-step experimental protocol.

Reagents and Equipment

-

Terbium(III) chloride hexahydrate (TbCl₃·6H₂O) or Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Experimental Protocol

This protocol outlines the synthesis of this compound decahydrate starting from Terbium(III) chloride hexahydrate.

Step 1: Preparation of Reactant Solutions

-

Terbium(III) Chloride Solution: Dissolve a stoichiometric amount of Terbium(III) chloride hexahydrate in deionized water to create a solution with a concentration of approximately 0.1 M.

-

Oxalic Acid Solution: Prepare a stoichiometric excess of oxalic acid dihydrate solution (approximately 0.15 M) in deionized water. A slight excess of oxalic acid ensures complete precipitation of the terbium ions.

Step 2: Precipitation

-

Place the Terbium(III) chloride solution in a beaker on a magnetic stirrer.

-

Slowly add the oxalic acid solution to the terbium salt solution while continuously stirring.

-

A white precipitate of this compound decahydrate will form immediately.

-

Continue stirring the mixture for a period of 1-2 hours at room temperature to ensure the completion of the reaction and to allow for particle size homogenization.

Step 3: Isolation and Purification

-

Separate the precipitate from the solution by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the collected precipitate several times with deionized water to remove any unreacted starting materials and by-products.

-

Follow the water wash with a final rinse with ethanol or acetone to facilitate drying.

Step 4: Drying

-

Carefully transfer the filtered cake to a watch glass or a suitable container.

-

Dry the product in a drying oven at a temperature of 60-80°C until a constant weight is achieved. Higher temperatures should be avoided to prevent the loss of hydration water.

The final product is this compound decahydrate, a fine white powder.

Synthesis Workflow and Logic

The following diagrams illustrate the logical steps involved in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound decahydrate.

Alternative Synthesis Route: From Terbium Oxide

An alternative starting material for the synthesis is Terbium(III,IV) oxide (Tb₄O₇). This method involves an initial acid digestion step to bring the terbium into solution.

Caption: Logical pathway for synthesizing this compound from Terbium oxide.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Key analytical techniques include:

-

Thermogravimetric Analysis (TGA): Heating the decahydrate will show a stepwise loss of water molecules, followed by the decomposition of the anhydrous oxalate to terbium oxide.[1] This is a critical technique for confirming the hydration state and thermal stability.

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized material.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the oxalate group and water molecules.

-

Elemental Analysis: To determine the precise elemental composition and confirm the stoichiometry.

Conclusion

This technical guide provides a foundational understanding and a practical, step-by-step protocol for the synthesis of this compound decahydrate. The provided data tables and workflow diagrams are intended to aid researchers in the efficient and reproducible preparation of this important terbium precursor for a variety of applications in materials science and beyond. Adherence to the outlined procedures and subsequent characterization will ensure the synthesis of high-purity this compound.

References

In-Depth Technical Guide to Diterbium Trioxalate: Properties, Synthesis, and Biomedical Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Diterbium trioxalate (Tb₂(C₂O₄)₃). It includes detailed experimental protocols for its synthesis and thermal analysis, and explores the potential applications of terbium-based nanomaterials in biomedical research, an area of increasing interest for drug development professionals.

Core Physical and Chemical Properties

This compound is a white solid that is typically encountered in its hydrated form, most commonly as a decahydrate (Tb₂(C₂O₄)₃·10H₂O). It is known for its insolubility in water. The anhydrous form is obtained by heating the hydrate. Due to its thermal decomposition at elevated temperatures, a conventional melting point is not observed.

Quantitative Data Summary

For ease of comparison, the key physical and chemical data for both anhydrous this compound and its decahydrate are summarized in the tables below.

Table 1: Physical and Chemical Properties of Anhydrous this compound

| Property | Value |

| Molecular Formula | Tb₂(C₂O₄)₃ |

| Molecular Weight | 581.9 g/mol |

| Appearance | White solid |

| Density | Data not readily available |

| Melting Point | Decomposes before melting |

| Solubility | Insoluble in water |

Table 2: Physical and Chemical Properties of this compound Decahydrate

| Property | Value |

| Molecular Formula | Tb₂(C₂O₄)₃·10H₂O |

| Molecular Weight | 762.05 g/mol [1] |

| Appearance | White powder[1] |

| Density | 2.6 g/cm³[2] |

| Solubility | Insoluble in water[1][3] |

| Crystal Structure | Monoclinic |

Experimental Protocols

Detailed methodologies for the synthesis and thermal analysis of this compound are crucial for reproducible research. The following sections provide step-by-step experimental protocols.

Synthesis of this compound Nanocrystals (Microwave-Assisted Co-precipitation)

This protocol details a rapid and efficient method for the synthesis of terbium oxalate nanocrystals.

Materials:

-

Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a 0.1 M aqueous solution of Terbium(III) chloride.

-

Prepare a 0.15 M aqueous solution of oxalic acid.

-

In a typical synthesis, mix equal volumes of the terbium chloride and oxalic acid solutions.

-

The resulting mixture is then subjected to microwave irradiation (e.g., 700 W) for a short duration, typically in intervals, until a precipitate is formed.

-

The precipitate is then centrifuged, washed sequentially with deionized water and ethanol to remove any unreacted precursors.

-

Finally, the product is dried under vacuum at a low temperature (e.g., 60 °C) to obtain the this compound powder.

Thermal Decomposition Analysis

The thermal stability and decomposition pathway of this compound are critical parameters for its application as a precursor for terbium oxides. A common method for this analysis is thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA).

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Thermal Analyzer (DTA)

Procedure:

-

A small, accurately weighed sample of this compound hydrate is placed in an inert crucible (e.g., alumina).

-

The sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

The weight loss of the sample is continuously monitored as a function of temperature (TGA), and the temperature difference between the sample and a reference is also recorded (DTA).

-

The thermal decomposition of rare earth oxalates, including terbium oxalate, typically occurs in distinct stages. The initial weight loss corresponds to the dehydration of the hydrated salt. At higher temperatures, the anhydrous oxalate decomposes to form terbium oxides. The final product upon heating in air is typically Terbium(III,IV) oxide (Tb₄O₇). In an inert atmosphere, the decomposition product is Terbium(III) oxide (Tb₂O₃).[4]

Mandatory Visualizations

Experimental Workflow: Synthesis and Characterization of this compound

The following diagram illustrates the logical flow of the synthesis and subsequent characterization of this compound.

Relevance to Drug Development Professionals

While this compound itself may not have direct pharmaceutical applications, its significance to the drug development field lies in its role as a precursor for terbium-based nanomaterials. Lanthanide compounds, including those of terbium, are gaining considerable attention for their unique luminescent and magnetic properties, which are being explored in various biomedical applications.

-

Bioimaging: Terbium-based nanoparticles exhibit strong, long-lived luminescence, making them excellent candidates for fluorescent probes in cellular imaging. Their distinct emission spectra can be utilized for multiplexed imaging and tracking of drug delivery vehicles.

-

Theranostics: The combination of diagnostic imaging and therapeutic capabilities in a single agent is a rapidly growing field. Terbium compounds can be integrated into theranostic platforms, where their luminescent properties are used for imaging, while the terbium ions themselves or other components of the nanoparticle can have therapeutic effects.

-

Drug Delivery: The controlled synthesis of terbium oxide nanoparticles from this compound allows for the tuning of particle size and surface chemistry. These nanoparticles can be functionalized to carry and deliver drugs to specific targets within the body.

The ability to produce high-purity, well-characterized terbium oxide nanoparticles from this compound is a critical first step in the development of these advanced biomedical materials. Therefore, a thorough understanding of the properties and synthesis of this precursor is of fundamental importance to researchers in this field.

References

Diterbium Trioxalate: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of diterbium trioxalate (Tb₂(C₂O₄)₃), a compound of significant interest in various scientific and industrial applications, including as a precursor for terbium-based materials. This document details its solubility in different solvent systems, presents experimental protocols for solubility determination, and illustrates the key factors influencing its dissolution.

Executive Summary

This compound is a sparingly soluble salt, a characteristic that is fundamental to its applications. While it is generally described as insoluble in water, its solubility is significantly influenced by the pH of the medium and the presence of complexing agents. This guide synthesizes available data to provide a quantitative and qualitative understanding of these solubility characteristics, offering a valuable resource for professionals working with this compound.

Solubility Data

The solubility of this compound is most accurately understood through its solubility product constant (Kₛₚ) and the stability constants of its various aqueous complexes. In a 1.00 M sodium perchlorate medium at 20.0°C, the logarithm of the solubility product (log Kₛ₀) for Tb₂(C₂O₄)₃ is -25.84 ± 0.10.[1] The dissolution of this compound in an aqueous solution is not simply the dissociation into terbium and oxalate ions but also involves the formation of various terbium oxalate complexes.

The overall solubility (S) can be expressed as the sum of the concentrations of free terbium ions and the different terbium oxalate complexes in solution. The following table summarizes the key equilibrium constants for this compound in a 1.00 M NaClO₄ medium at 20.0°C.

| Parameter | Equilibrium | Value (log β) |

| Solubility Product | Tb₂(C₂O₄)₃(s) ⇌ 2Tb³⁺ + 3C₂O₄²⁻ | log Kₛ₀ = -25.84 |

| Stability Constant 1 | Tb³⁺ + C₂O₄²⁻ ⇌ Tb(C₂O₄)⁺ | 5.57 |

| Stability Constant 2 | Tb³⁺ + 2C₂O₄²⁻ ⇌ Tb(C₂O₄)₂⁻ | 9.56 |

| Stability Constant 3 | Tb³⁺ + 3C₂O₄²⁻ ⇌ Tb(C₂O₄)₃³⁻ | 11.7 |

| Stability Constant 4 | Tb³⁺ + 4C₂O₄²⁻ ⇌ Tb(C₂O₄)₄⁵⁻ | 12.6 |

Data sourced from Grenthe et al. (1969).[1]

Qualitative Solubility Observations:

-

Water : this compound and its hydrates are consistently reported as being highly insoluble or insoluble in water.[1][2][3][4][5][6]

-

Acidic Solutions : The solubility of this compound significantly increases in acidic solutions, such as nitric acid.[7][8] This is due to the protonation of the oxalate ion, which shifts the dissolution equilibrium.

-

Oxalic Acid Solutions : The solubility of this compound decreases as the concentration of oxalic acid (and thus the common oxalate ion) increases.[7][8]

-

Organic Solvents : There is a lack of specific quantitative data on the solubility of this compound in common organic solvents in the reviewed literature.

Experimental Protocols for Solubility Determination

The following is a generalized methodology for determining the solubility of this compound, based on common practices for sparingly soluble salts and rare earth oxalates.[1][4][9]

Materials and Apparatus

-

This compound (solid)

-

Solvent of interest (e.g., deionized water, acidic solution of known concentration)

-

Thermostatted shaker or magnetic stirrer with a hot plate

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or less, or a Büchner funnel with fine filter paper)

-

Calibrated glassware (volumetric flasks, pipettes)

-

Analytical balance

-

Analytical instrument for determining terbium concentration (e.g., ICP-AES, UV-Vis spectrophotometer, or ion chromatography)[2][7][10]

Procedure

-

Saturation : An excess amount of solid this compound is added to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed and that solid this compound remains in equilibrium with the solution.

-

Equilibration : The container is placed in a constant temperature bath and agitated using a shaker or magnetic stirrer. The system is allowed to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached a steady state.

-

Phase Separation : Once equilibrium is reached, the solid and liquid phases are separated. This is a critical step and is typically achieved by filtering the solution through a fine filter to remove all solid particles. To prevent precipitation or crystallization due to temperature changes, this step should be performed at the same temperature as the equilibration.

-

Sample Preparation : A precise volume of the clear, saturated filtrate is carefully collected and, if necessary, diluted with an appropriate solvent to bring the terbium concentration within the analytical range of the chosen instrument.

-

Concentration Analysis : The concentration of terbium in the diluted filtrate is determined using a calibrated analytical instrument.

-

Calculation of Solubility : The solubility of this compound in the chosen solvent at the specific temperature is calculated from the measured concentration of terbium in the saturated solution, taking into account the stoichiometry of the dissolution.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

Factors Affecting this compound Solubility

Caption: Key factors that influence the solubility of this compound.

References

- 1. actachemscand.org [actachemscand.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Terbium (III) Oxalate Decahydrate - ProChem, Inc. [prochemonline.com]

- 4. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

- 5. americanelements.com [americanelements.com]

- 6. spectrum.troy.edu [spectrum.troy.edu]

- 7. RESEARCH PAPERS : Solubility of Rare Earth Oxalate in Oxalic and Nitric Acid Media | Semantic Scholar [semanticscholar.org]

- 8. Solubility of Rare Earth Oxalate in Oxalic and Nitric Acid Media | Semantic Scholar [semanticscholar.org]

- 9. staff.buffalostate.edu [staff.buffalostate.edu]

- 10. journalssystem.com [journalssystem.com]

An In-depth Technical Guide to the Thermal Decomposition of Diterbium Trioxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of diterbium trioxalate (Tb₂(C₂O₄)₃), a process of significant interest in materials science for the synthesis of terbium oxides with various applications, including in phosphors, catalysts, and ceramics. This document details the multi-stage decomposition process, summarizes available quantitative data, outlines typical experimental protocols, and presents visual representations of the decomposition pathway and experimental workflow.

Introduction

This compound, most commonly encountered in its hydrated form, typically as a decahydrate (Tb₂(C₂O₄)₃·10H₂O), is a key precursor for the production of high-purity terbium oxides. The thermal decomposition of this compound is a complex process involving dehydration followed by the breakdown of the anhydrous oxalate into terbium oxide. The final stoichiometry of the resulting oxide is highly dependent on the atmospheric conditions under which the decomposition is conducted. In an oxidizing atmosphere such as air, a mixed-valence oxide, typically Tb₄O₇, is formed. Conversely, in an inert or reducing atmosphere, the resulting product is terbium(III) oxide (Tb₂O₃). The gaseous byproducts of the oxalate decomposition are primarily carbon monoxide (CO) and carbon dioxide (CO₂).

Quantitative Decomposition Data

The thermal decomposition of this compound proceeds in distinct stages, which can be quantitatively analyzed using thermogravimetric analysis (TGA). The following tables summarize the key quantitative data associated with this process. It is important to note that specific temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere. The data presented here is a synthesis of available literature, with a significant reliance on the foundational work of Wendlandt (1959) on rare earth oxalates.

Table 1: Thermal Decomposition Stages of this compound Decahydrate (Tb₂(C₂O₄)₃·10H₂O)

| Stage | Process | Temperature Range (°C) | Gaseous Products | Solid Product |

| I | Dehydration | 45 - 400 | H₂O | Anhydrous Tb₂(C₂O₄)₃ |

| II | Oxalate Decomposition | 400 - 745 | CO, CO₂ | Terbium Oxide (Tb₄O₇ in air, Tb₂O₃ in inert atm.) |

Table 2: Mass Loss Data for the Thermal Decomposition of this compound Decahydrate

| Decomposition Step | Reaction | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| Dehydration | Tb₂(C₂O₄)₃·10H₂O → Tb₂(C₂O₄)₃ + 10H₂O | 24.18 | Data not available in sufficient detail in the searched literature. |

| Oxalate Decomposition (in air) | 2Tb₂(C₂O₄)₃ + 4O₂ → Tb₄O₇ + 12CO₂ | 29.11 (relative to anhydrous) | Data not available in sufficient detail in the searched literature. |

| Oxalate Decomposition (in inert atm.) | Tb₂(C₂O₄)₃ → Tb₂O₃ + 3CO + 3CO₂ | 35.43 (relative to anhydrous) | Data not available in sufficient detail in the searched literature. |

Experimental Protocols

The study of the thermal decomposition of this compound typically employs thermogravimetric analysis (TGA), often coupled with differential thermal analysis (DTA) or differential scanning calorimetry (DSC) to detect thermal events like phase transitions and reactions.

A. Sample Preparation

-

Synthesis of this compound Decahydrate: this compound decahydrate is typically prepared by precipitation from an aqueous solution. A solution of a soluble terbium(III) salt, such as terbium(III) chloride or nitrate, is treated with a solution of oxalic acid or ammonium oxalate.[1]

-

Washing and Drying: The resulting precipitate is thoroughly washed with deionized water to remove any soluble impurities and then dried under controlled conditions (e.g., in a desiccator or at a low temperature in an oven) to obtain the decahydrate.

B. Thermogravimetric Analysis (TGA)

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is used.

-

Sample Preparation for Analysis: A small, accurately weighed sample of this compound decahydrate (typically 5-20 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A constant heating rate is applied. A common rate reported in the literature for the analysis of rare earth oxalates is 5.4 °C/min. However, rates of 10 or 20 °C/min are also frequently used in modern instruments.

-

Atmosphere: The furnace is purged with a continuous flow of a specific gas. For studying the formation of Tb₄O₇, dry air is used. For the formation of Tb₂O₃, an inert gas such as nitrogen or argon is employed. A typical flow rate is 20-100 mL/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, typically in the range of 800-1000 °C.

-

-

Data Acquisition: The mass of the sample is recorded continuously as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature), and its first derivative (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Visualizations

Thermal Decomposition Pathway

The following diagram illustrates the sequential steps involved in the thermal decomposition of this compound decahydrate.

Caption: Thermal decomposition pathway of Tb₂(C₂O₄)₃·10H₂O.

Experimental Workflow for Thermal Analysis

This diagram outlines the typical workflow for investigating the thermal decomposition of this compound.

Caption: Experimental workflow for TGA of this compound.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that serves as a reliable route for the synthesis of terbium oxides. While the general pathway is understood, this guide highlights the need for more detailed, publicly accessible quantitative data, particularly concerning the precise mass loss at each stage of decomposition under various atmospheric conditions. Further research employing modern thermal analysis techniques could also provide valuable insights into the kinetics of this important solid-state reaction, which would be of great benefit to researchers and professionals in materials science and related fields.

References

An In-depth Technical Guide to Diterbium Trioxalate: History, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterbium trioxalate, with the chemical formula Tb₂(C₂O₄)₃, is an inorganic compound of the rare earth element terbium. While not as widely known as some other terbium compounds, it serves as a critical precursor in the synthesis of terbium oxides, which have significant applications in phosphors, catalysis, and emerging biomedical technologies. This technical guide provides a comprehensive overview of the history, discovery, physicochemical properties, synthesis, and characterization of this compound. It also touches upon the potential relevance of terbium-based materials in the field of drug development.

History and Discovery

The story of this compound is intrinsically linked to the discovery of its constituent element, terbium. In 1843, Swedish chemist Carl Gustaf Mosander successfully isolated terbium from yttria, a mineral sourced from Ytterby, Sweden. The synthesis of this compound followed from the broader understanding of rare earth element chemistry, where precipitation with oxalic acid became a standard method for separating and purifying these elements. The formation of insoluble oxalates, including this compound, is a characteristic reaction of trivalent lanthanide ions in aqueous solutions.

Physicochemical Properties

This compound is typically encountered as its hydrated form, most commonly the decahydrate (Tb₂(C₂O₄)₃·10H₂O). Its properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Tb₂(C₂O₄)₃ | [1] |

| Molecular Weight (anhydrous) | 581.91 g/mol | |

| Appearance | White solid | [1] |

| Luminescence | Green under UV light (decahydrate) | [1] |

Table 2: Properties of this compound Decahydrate

| Property | Value | Reference |

| Chemical Formula | Tb₂(C₂O₄)₃·10H₂O | [2] |

| Molecular Weight | 762.05 g/mol | [2] |

| CAS Number | 24670-06-2 | [2] |

| Appearance | White powder | [2] |

| Solubility in Water | Insoluble | [2][3] |

Table 3: Quantitative Data for Terbium-Oxalate System

| Parameter | Value | Conditions | Reference |

| Solubility Product (Ksp of Tb₂(C₂O₄)₃) | Varies with conditions | Aqueous solution | [4] |

| Stability Constants of Tb(C₂O₄)n³⁻²ⁿ complexes | Reported for n=1 to 4 | 20.0°C, 1 M NaClO₄ | [4] |

| Luminescence Lifetime (τ) of Tb³⁺ | ~0.81 ms | Crystalline Tb₂(C₂O₄)₃·10H₂O | |

| Major Emission Peak | 543 nm (⁵D₄ → ⁷F₅ transition) | Solid-state |

Experimental Protocols

Synthesis of this compound Decahydrate (Precipitation Method)

This protocol describes the synthesis of this compound decahydrate by direct precipitation from an aqueous solution.

Materials:

-

Terbium(III) chloride (TbCl₃) or Terbium(III) nitrate (Tb(NO₃)₃)

-

Oxalic acid (H₂C₂O₄) or a soluble oxalate salt (e.g., (NH₄)₂C₂O₄)

-

Deionized water

-

Beakers

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare an aqueous solution of a soluble terbium(III) salt (e.g., 0.1 M TbCl₃).

-

In a separate beaker, prepare an aqueous solution of oxalic acid or a soluble oxalate salt with a stoichiometric excess (e.g., 0.3 M H₂C₂O₄).

-

Slowly add the terbium(III) salt solution to the oxalate solution while stirring continuously. A white precipitate of this compound decahydrate will form immediately.

-

Continue stirring the mixture for a period to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with deionized water to remove any unreacted reagents and byproducts.

-

Dry the resulting white powder in a low-temperature oven (e.g., 60-80 °C) to obtain this compound decahydrate.

Characterization: Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) is a common method to study the thermal decomposition of this compound hydrate.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., alumina)

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Place a small, accurately weighed amount of the synthesized this compound decahydrate into the TGA sample pan.

-

Heat the sample from room temperature to a high temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen flow).

-

The TGA will record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show distinct mass loss steps corresponding to:

Visualized Workflows

Synthesis of this compound Decahydrate

References

The Natural Occurrence and Extraction of Terbium: A Technical Guide for Researchers and Professionals

October 31, 2025

Abstract

This technical guide provides an in-depth analysis of the natural occurrence of terbium, a critical rare earth element. It clarifies that terbium oxalates do not occur naturally as minerals but are crucial intermediates in the extraction and purification of terbium from its primary ore sources. This document details the geological settings and mineralogy of terbium, presents quantitative data on its abundance, and outlines the experimental protocols for its extraction, with a particular focus on the oxalate precipitation method. Furthermore, it explores the interactions of terbium with biological systems and signaling pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Elusive Terbium Oxalate

Terbium (Tb), a member of the lanthanide series, is a silvery-white, rare earth metal essential for various high-tech applications, including green phosphors in lighting and displays, and as a component in specialty magnetic alloys.[1] A common misconception pertains to the natural occurrence of terbium oxalates. It is critical to understand that terbium oxalate (Tb₂(C₂O₄)₃) is not a naturally occurring mineral .[2][3] Instead, it is a synthetic compound of great industrial importance, serving as a key intermediate in the separation and purification of terbium from its ores.[4] The process of precipitating terbium as an insoluble oxalate is a fundamental step in its extraction from complex mineral matrices.[2][5]

This guide will first explore the true natural sources of terbium and then delve into the methodologies for its extraction, emphasizing the role of oxalate precipitation.

Natural Occurrence of Terbium

Terbium is never found as a free element in nature.[3] It is dispersed in low concentrations within various minerals, often alongside other rare earth elements (REEs). The primary commercial sources of terbium are:

-

Monazite : A phosphate mineral, typically (Ce,La,Th,Nd,Y)PO₄, which can contain up to 0.03% terbium.[3]

-

Xenotime : An yttrium phosphate mineral (YPO₄), which is a significant source of heavy rare earth elements and can contain around 1% terbium.[6][7]

-

Euxenite : A complex oxide mineral, (Y,Ca,Er,La,Ce,U,Th)(Nb,Ta,Ti)₂O₆, which can contain 1% or more of terbium.[3][8]

-

Ion-adsorption clays : Found predominantly in Southern China, these clays are a major commercial source of heavy rare earth elements, including terbium.[3][4]

The abundance of terbium in the Earth's crust is estimated to be around 1.2 mg/kg.[3] To date, no mineral in which terbium is the dominant element has been discovered.[3]

Quantitative Data on Terbium Abundance

The following table summarizes the typical concentrations of terbium in its primary mineral sources.

| Mineral | Chemical Formula | Typical Terbium Content (% of total REEs) | Reference |

| Monazite | (Ce,La,Th,Nd,Y)PO₄ | 0.03% | [3] |

| Xenotime | YPO₄ | ~1% | [6][7] |

| Euxenite | (Y,Ca,Er,La,Ce,U,Th)(Nb,Ta,Ti)₂O₆ | ≥1% | [3][8] |

| Ion-Adsorption Clays | N/A | Variable, concentrates can have ~1% terbia | [3] |

Experimental Protocols for Terbium Extraction

The extraction of terbium from its ores is a multi-step process that involves ore beneficiation, leaching, separation, and purification. The oxalate precipitation method is a cornerstone of the separation and purification stages.

General Workflow for Terbium Extraction

The following diagram illustrates a generalized workflow for the extraction of terbium from monazite ore.

Detailed Methodology: Oxalate Precipitation

The selective precipitation of rare earth elements as oxalates is a highly effective method for their separation from other dissolved metals.[9]

Objective: To precipitate rare earth elements, including terbium, from a purified pregnant leach solution.

Materials:

-

Purified pregnant leach solution (PLS) containing dissolved rare earth chlorides or nitrates.

-

Oxalic acid (H₂C₂O₄) or a soluble oxalate salt (e.g., ammonium oxalate).

-

Deionized water.

-

pH meter and appropriate acids/bases for pH adjustment (e.g., HCl, NH₄OH).

-

Reaction vessel with stirring capability.

-

Filtration apparatus (e.g., Buchner funnel, filter paper).

-

Drying oven.

Procedure:

-

Solution Preparation: The purified pregnant leach solution, having undergone solvent extraction to remove major impurities, is placed in a reaction vessel. The concentration of rare earth elements should be known.

-

pH Adjustment: The pH of the solution is a critical parameter. For efficient precipitation of REE oxalates, the pH is typically adjusted to a range of 1.5 to 4.0.[10][11] Lower pH values can increase the selectivity of REE precipitation over some other metal ions.

-

Precipitant Addition: A stoichiometric excess of oxalic acid solution is slowly added to the stirred pregnant leach solution. The reaction is as follows: 2Tb³⁺(aq) + 3H₂C₂O₄(aq) → Tb₂(C₂O₄)₃(s) + 6H⁺(aq)

-

Precipitation and Aging: The mixture is stirred for a defined period (e.g., 1-2 hours) to ensure complete precipitation. The precipitate is then allowed to "age" without stirring, which can improve the crystal size and filterability.

-

Filtration and Washing: The precipitated rare earth oxalates, which are insoluble, are separated from the solution by filtration. The filter cake is washed with deionized water to remove any entrained impurities.

-

Drying: The washed oxalate precipitate is dried in an oven at a controlled temperature (e.g., 100-120°C) to remove residual moisture.

The resulting product is a mixture of rare earth oxalates, which can then be calcined to form mixed rare earth oxides. Further separation of individual rare earth elements, including terbium, is typically achieved through advanced techniques like ion exchange chromatography or multi-stage solvent extraction.[2][12]

Terbium in Biological Systems and Drug Development

For researchers in drug development, understanding the interaction of elements with biological systems is paramount. Terbium, like other lanthanides, does not have a known biological role.[12][13] However, its chemical properties lead to significant interactions with cellular machinery.

Interference with Calcium Signaling Pathways

The ionic radius of Tb³⁺ is very similar to that of Ca²⁺. This similarity allows terbium ions to compete with calcium for binding sites on proteins and other biomolecules.[6] This competition can disrupt a multitude of calcium-dependent signaling pathways that are fundamental to cellular function.

Recent studies using yeast as a model organism have shown that lanthanides can interfere with key cellular processes:

-

Endocytosis: The process by which cells internalize molecules. Lanthanides have been found to disrupt this pathway.[6][9]

-

ESCRT Machinery: The Endosomal Sorting Complexes Required for Transport are crucial for protein trafficking and membrane remodeling. Lanthanide exposure can impair the function of this machinery.[6][9]

The following diagram illustrates the potential interference of terbium with calcium-dependent signaling.

Toxicology and Neurological Effects

High doses or chronic exposure to lanthanides, including terbium, can have toxic effects.[5] Studies have indicated that lanthanides can modify neural signaling and induce oxidative stress, potentially leading to decreased neuronal cell viability at high concentrations.[5] While the blood-brain barrier generally prevents the entry of lanthanide ions, its permeability under certain pathological conditions could lead to neurological effects.[5]

Applications in Drug Development and Theranostics

Despite its potential toxicity, the unique luminescent and magnetic properties of terbium make it a valuable tool in biomedical research and drug development.

-

Bioimaging and Probes: Terbium's long-lived green fluorescence upon excitation makes it an excellent probe in biological assays.[12]

-

Drug Delivery: Layered terbium hydroxide has been investigated as a platform for the simultaneous delivery of drugs and fluorescence imaging, demonstrating good biocompatibility and high drug loading capacity.

-

Theranostics: Radioisotopes of terbium, such as Terbium-161, are being explored for theranostics, a field that combines therapy and diagnostics. The specific decay characteristics of different terbium isotopes allow for both imaging (SPECT) and targeted radionuclide therapy.

Conclusion

While terbium oxalates are not found in nature, they are indispensable in the hydrometallurgical processing of terbium-bearing minerals. A thorough understanding of the natural occurrence of terbium in minerals like monazite, xenotime, and euxenite is fundamental for its efficient extraction. The oxalate precipitation method remains a robust and widely used technique for the separation and purification of terbium. For professionals in drug development, the dual nature of terbium as a potential toxicant and a promising tool in theranostics and drug delivery highlights the importance of continued research into its interactions with biological systems. This guide provides a foundational understanding of these critical aspects of terbium chemistry and biology, serving as a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Separation of lanthanides | PPTX [slideshare.net]

- 4. Terbium(III) oxalate - Wikipedia [en.wikipedia.org]

- 5. open.library.ubc.ca [open.library.ubc.ca]

- 6. Separation of Lanthanides/ Lanthanides and Actinides | PDF [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. CA2898612A1 - Selective extraction of rare earth elements by oxalic acid precipitation - Google Patents [patents.google.com]

- 10. WO2018195642A1 - Direct oxalate precipitation for rare earth elements recovery - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Ion exchange method for separation of lanthanides - FAQ - Taiyuan Lanlang Technology Industrial Corp. [lanlangcorp.com]

- 13. mdpi.com [mdpi.com]

Spectroscopic Properties of Diterbium Trioxalate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Diterbium trioxalate (Yb₂(C₂O₄)₃), a compound of interest in materials science and coordination chemistry. While direct applications in drug development are not established, its spectroscopic characteristics are crucial for its identification, characterization, and quality control in various research and industrial settings. This document collates available data on its vibrational, optical, and luminescence properties, details relevant experimental protocols, and presents logical workflows for its analysis. Due to the limited availability of data specifically for this compound, information from closely related rare-earth oxalates is included for comparative purposes, providing a foundational understanding for researchers in the field.

Introduction

This compound, also known as Ytterbium(III) oxalate, is an inorganic compound composed of ytterbium cations (Yb³⁺) and oxalate anions (C₂O₄²⁻). As with other lanthanide compounds, its spectroscopic properties are of significant interest due to the unique electronic transitions of the Yb³⁺ ion, particularly its near-infrared (NIR) luminescence. Understanding these properties is essential for its synthesis, purification, and potential application in areas such as phosphors, catalysts, and advanced materials. This guide aims to consolidate the existing knowledge on the spectroscopic characterization of this compound.

Synthesis and Structural Information

This compound is typically synthesized via precipitation from an aqueous solution. A common method involves the reaction of a soluble ytterbium salt, such as ytterbium(III) chloride or nitrate, with oxalic acid or a soluble oxalate salt.[1] An alternative approach is the homogeneous precipitation through the thermal decomposition of oxamic acid in the presence of ytterbium ions.[2][3] The resulting precipitate is typically a hydrated form, Yb₂(C₂O₄)₃·nH₂O, which can be dehydrated by heating.[1]

The general chemical and physical properties of this compound are summarized in Table 1.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | Yb₂(C₂O₄)₃ |

| Molar Mass | 610.14 g/mol [1] |

| Appearance | White solid |

| Density | 2.64 g/cm³[1] |

| Hydrated Forms | Pentahydrate (Yb₂(C₂O₄)₃·5H₂O) and Hexahydrate (Yb₂(C₂O₄)₃·6H₂O) are known.[1][4] |

Spectroscopic Properties

The spectroscopic signature of this compound is a composite of the vibrational modes of the oxalate ligand and the electronic transitions of the Ytterbium(III) ion.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy is a powerful tool for confirming the presence of the oxalate ligand and studying its coordination to the ytterbium ion. The key vibrational modes of the oxalate anion are sensitive to its environment and symmetry.

Table 2: Vibrational Spectroscopy Data for Rare-Earth Oxalates

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference Compound |

| Raman | ~520 | Oxalate deformation δ(OCO) | Erbium Oxalate[5] |

| Raman | ~943 | C-C stretching mode | Erbium Oxalate[5] |

| FT-IR | ~1315-1320 | ν_s(COO) | General Metal Oxalates |

| FT-IR | ~1620-1640 | ν_as(COO) | General Metal Oxalates |

| FT-IR | ~3000-3600 | O-H stretching (of hydration water) | Hydrated Metal Oxalates |

Note: Data for specific peak positions for this compound is limited; values are based on typical metal oxalates and closely related rare-earth oxalates.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be dominated by the ligand-to-metal charge transfer (LMCT) bands in the UV region. The f-f transitions of the Yb³⁺ ion are parity-forbidden and thus very weak, often being obscured by the much stronger absorption of the oxalate ligand.

Luminescence Spectroscopy

The most prominent spectroscopic feature of many ytterbium compounds is their near-infrared (NIR) luminescence. The Yb³⁺ ion has a simple electronic structure with a single excited state (²F₅/₂) and a ground state (²F₇/₂). This results in a characteristic emission spectrum in the 970-1000 nm range. The oxalate ligand can act as an "antenna," absorbing UV light and transferring the energy to the Yb³⁺ ion, which then luminesces.

A study on a mixed erbium-ytterbium oxalate sample showed emission in the 960 nm to 1600 nm range, with specific features observed between 960-990 nm, consistent with the Yb³⁺ emission.[6]

Experimental Protocols

This section outlines generalized experimental protocols for the spectroscopic characterization of this compound based on methods reported for lanthanide oxalates.

Synthesis of this compound

A general workflow for the synthesis and characterization of this compound is depicted below.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Protocol:

-

Preparation of Solutions: Prepare an aqueous solution of Ytterbium(III) chloride (YbCl₃) and a separate aqueous solution of oxalic acid (H₂C₂O₄).

-

Precipitation: Slowly add the oxalic acid solution to the Ytterbium(III) chloride solution with constant stirring. A white precipitate of this compound hydrate will form.

-

Digestion: The mixture may be gently heated (e.g., to 85°C) for a period (e.g., 7 hours) to encourage the growth of larger crystals.[7][8]

-

Isolation: Allow the precipitate to cool and settle. Isolate the solid by filtration (e.g., using a Buchner funnel).

-

Washing: Wash the precipitate several times with deionized water to remove any unreacted reagents and by-products, followed by a wash with a solvent like ethanol.

-

Drying: Dry the resulting white powder in an oven at a moderate temperature (e.g., 40-60°C) or in a desiccator under vacuum.

FT-IR Spectroscopy

-

Instrument: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory is suitable for solid samples.[5]

-

Sample Preparation: A small amount of the dried this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Typically 32 or 64 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Raman Spectroscopy

-

Instrument: A Raman microscope.[5]

-

Sample Preparation: A small amount of the powder is placed on a microscope slide.

-

Data Acquisition:

-

Excitation Laser: A laser with a wavelength that does not cause fluorescence (e.g., 785 nm) is often preferred for lanthanide compounds.

-

Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation.

-

Acquisition Time and Accumulations: These will depend on the sample's Raman scattering efficiency.

-

Luminescence Spectroscopy

-

Instrument: A spectrofluorometer equipped with a NIR detector.

-

Sample Preparation: The solid powder can be analyzed directly, or a suspension can be prepared in a suitable solvent.

-

Data Acquisition:

-

Excitation: Excite the sample at a wavelength corresponding to the oxalate ligand's absorption (in the UV range, e.g., 250-350 nm).

-

Emission: Scan the emission in the near-infrared region (e.g., 900 - 1100 nm) to detect the characteristic Yb³⁺ luminescence.

-

Lifetime Measurement: If the instrument is capable, measure the luminescence decay lifetime, which provides information about the efficiency of the emission process.

-

Logical Relationships in Spectroscopic Analysis

The process of confirming the identity and purity of a synthesized batch of this compound follows a logical progression of spectroscopic analyses.

Caption: Logical workflow for the spectroscopic identification of this compound.

This workflow illustrates that vibrational spectroscopy is first used to confirm the presence of the oxalate ligand. If successful, luminescence spectroscopy is then employed to verify the presence of the Yb³⁺ ion through its characteristic NIR emission. The combination of both results provides strong evidence for the successful synthesis of the target compound.

Conclusion

References

- 1. Ytterbium(III) oxalate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ytterbium(III) oxalate hexahydrate | C6H12O18Yb2 | CID 57377001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Terbium Oxide from Diterbium Trioxalate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of terbium oxide (Tb₄O₇) using diterbium trioxalate (Tb₂(C₂O₄)₃) as a precursor. This method is a common and reliable route for producing terbium oxide, a material with significant applications in biomedical fields, including bioimaging, biosensing, and as a component in drug delivery systems.[1][2]

Introduction

Terbium oxide nanoparticles are gaining increasing attention in the biomedical field due to their unique luminescent and magnetic properties.[1][2] The synthesis of these nanoparticles often employs a precursor-based method, with this compound being a preferred choice. The thermal decomposition of this compound offers a straightforward and effective route to obtain terbium oxide with controlled properties. This document outlines the synthesis of the this compound precursor and its subsequent calcination to yield terbium oxide.

Experimental Protocols

Protocol 1: Synthesis of this compound Decahydrate (Tb₂(C₂O₄)₃·10H₂O) Precursor

This protocol details the precipitation of this compound decahydrate from a terbium(III) chloride solution.

Materials:

-

Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ammonium hydroxide (for pH adjustment, if necessary)

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare a Terbium(III) Chloride Solution: Dissolve a specific amount of terbium(III) chloride hexahydrate in deionized water to achieve a desired concentration (e.g., 0.1 M). Stir the solution until the salt is completely dissolved.

-

Prepare an Oxalic Acid Solution: Prepare a stoichiometric excess of oxalic acid dihydrate solution in deionized water (e.g., 0.2 M).

-

Precipitation: While vigorously stirring the terbium(III) chloride solution, slowly add the oxalic acid solution. A white precipitate of this compound decahydrate will form immediately. The reaction is: 2TbCl₃(aq) + 3H₂C₂O₄(aq) + 10H₂O(l) → Tb₂(C₂O₄)₃·10H₂O(s) + 6HCl(aq)

-

pH Adjustment (Optional but Recommended): Monitor the pH of the solution. For optimal precipitation, adjust the pH to a slightly acidic or neutral range (e.g., pH 4-6) by dropwise addition of ammonium hydroxide.

-

Aging the Precipitate: Continue stirring the mixture for a period (e.g., 1-2 hours) at room temperature to allow the precipitate to age and for the particles to grow.

-

Filtration and Washing: Filter the precipitate using a Buchner funnel and filter paper. Wash the collected precipitate several times with deionized water to remove any unreacted reagents and byproducts, followed by a final wash with ethanol to facilitate drying.

-

Drying: Dry the white precipitate in a drying oven at a low temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved. The final product is this compound decahydrate powder.

Protocol 2: Synthesis of Terbium Oxide (Tb₄O₇) by Calcination of this compound

This protocol describes the thermal decomposition of the synthesized this compound precursor to obtain terbium oxide.

Materials and Equipment:

-

This compound decahydrate (Tb₂(C₂O₄)₃·10H₂O) powder

-

Ceramic crucible

-

High-temperature tube furnace or muffle furnace with programmable temperature control

-

Air or oxygen gas supply (for calcination in an oxidizing atmosphere)

Procedure:

-

Sample Preparation: Place a known amount of the dried this compound decahydrate powder into a ceramic crucible.

-

Calcination: Place the crucible in the furnace. Heat the sample in a controlled atmosphere (typically air for the formation of Tb₄O₇) to a specific calcination temperature. A common temperature for the complete conversion to Tb₄O₇ is 1000 °C.[3]

-

Heating Profile:

-

Heating Rate: A controlled heating rate is crucial to ensure uniform decomposition. A typical heating rate is 5-10 °C/min.

-

Dwell Time: Once the target temperature is reached, hold the sample at that temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete conversion.

-

-

Cooling: After the dwell time, allow the furnace to cool down to room temperature naturally.

-

Product Collection: Carefully remove the crucible from the furnace. The resulting dark brown to black powder is terbium(III,IV) oxide (Tb₄O₇).

Data Presentation

Thermal Decomposition of this compound Decahydrate

The thermal decomposition of this compound decahydrate proceeds in distinct stages, which can be analyzed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Table 1: Thermal Decomposition Stages of this compound Decahydrate in Air.

| Temperature Range (°C) | Process | Mass Loss (%) | DTA Peak |

| ~50 - 250 | Dehydration (Loss of 10 H₂O) | ~23.6 | Endothermic |

| ~300 - 450 | Decomposition of anhydrous oxalate to oxycarbonate | Varies | Exothermic |

| ~450 - 760 | Decomposition of oxycarbonate to Tb₄O₇ | Varies | Exothermic |

Note: The exact temperatures and mass losses can vary slightly depending on the experimental conditions such as heating rate and atmosphere.

Effect of Calcination Temperature on Terbium Oxide Properties

The properties of the resulting terbium oxide, such as particle size and crystallinity, are highly dependent on the calcination temperature.

Table 2: Influence of Calcination Temperature on the Physicochemical Properties of Terbium Oxide.

| Calcination Temperature (°C) | Dwell Time (h) | Resulting Phase | Average Particle Size (nm) | Crystallinity |

| 600 | 2 | Mixed Oxides/Carbonates | 20 - 50 | Low |

| 800 | 2 | Tb₄O₇ (major phase) | 50 - 100 | Moderate |

| 1000 | 2 | Tb₄O₇ | 100 - 200 | High |

Note: This table presents expected trends. Actual values should be determined experimentally.

Characterization of Terbium Oxide

To confirm the successful synthesis and to characterize the properties of the terbium oxide, the following techniques are recommended:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the final product.

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and size distribution of the terbium oxide nanoparticles.

-

Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA): To study the thermal decomposition behavior of the this compound precursor.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the removal of the oxalate group and the formation of metal-oxygen bonds.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the synthesized nanoparticles.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of terbium oxide.

Caption: Thermal decomposition pathway of this compound.

References

Application Notes and Protocols for the Synthesis of Diterbium Trioxalate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of diterbium trioxalate (Tb₂(C₂O₄)₃) nanoparticles via a facile precipitation method. This compound nanoparticles serve as critical precursors for the production of terbium oxide nanoparticles, which have garnered significant interest in biomedical applications, including bioimaging, biosensing, and cancer therapy, owing to their unique luminescent properties.[1] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis and subsequent thermal decomposition to terbium oxide. Additionally, it includes a summary of expected characterization data and a visual workflow of the experimental process.

Introduction

Lanthanide-based nanoparticles, particularly those of terbium, exhibit strong luminescence and favorable signal transduction properties, making them highly suitable for a variety of biomedical applications.[1] The synthesis of terbium oxide nanoparticles often begins with the preparation of a terbium oxalate precursor. The precipitation method described herein is a straightforward and cost-effective approach to produce this compound nanoparticles with control over particle size. Subsequent calcination of the oxalate precursor yields terbium oxide nanoparticles. This document provides a comprehensive guide for the successful synthesis and characterization of these materials in a laboratory setting.

Data Presentation

The following table summarizes typical quantitative data for lanthanide oxalate and oxide nanoparticles synthesized through precipitation and subsequent thermal decomposition. While specific data for this compound is provided where available, data from other lanthanides are included for comparative purposes.

| Parameter | This compound | Terbium Oxide (from oxalate) | Lanthanide Oxalates (General) | Reference |

| Precursors | Terbium(III) chloride, Oxalic acid | This compound | Lanthanide nitrates/chlorides, Oxalic acid | [2] |

| Synthesis Method | Precipitation | Thermal Decomposition | Precipitation | [2] |

| Particle Size (TEM) | < 5 nm | ~7 nm | 20-100 nm | [2][3] |

| Morphology | Nanocrystals | Spherical | Varies (spherical, hierarchical) | [3] |

| Crystallite Size (XRD) | Not explicitly reported | ~85 nm (Tb₂O₃) | Varies | [4] |

| Decomposition Temp. | ~400°C (to oxide) | N/A | 350-500°C | [2] |

Experimental Protocols

Materials and Equipment

-

Terbium(III) chloride hexahydrate (TbCl₃·6H₂O) or Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ethanol

-

Magnetic stirrer with heating plate

-

Centrifuge and centrifuge tubes

-

Drying oven or vacuum oven

-

Tube furnace

-

Mortar and pestle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH meter

Synthesis of this compound Nanoparticles (Precipitation Method)

-

Preparation of Precursor Solutions:

-

Prepare a 0.1 M solution of Terbium(III) chloride in deionized water.

-

Prepare a 0.15 M solution of oxalic acid in a 1:1 (v/v) mixture of deionized water and ethanol.

-

-

Precipitation:

-

Place a beaker containing the Terbium(III) chloride solution on a magnetic stirrer.

-

Slowly add the oxalic acid solution dropwise to the Terbium(III) chloride solution while stirring vigorously at room temperature.

-

A white precipitate of this compound will form immediately.

-

-

Aging:

-

Continue stirring the suspension for 2-4 hours at room temperature to allow for the growth and aging of the nanoparticles.

-

-

Washing:

-

Collect the precipitate by centrifugation at 4000 rpm for 15 minutes.

-

Discard the supernatant and resuspend the pellet in deionized water.

-

Repeat the washing process with deionized water twice, followed by one wash with ethanol to remove any remaining impurities.

-

-

Drying:

-

After the final wash, collect the pellet and dry it in an oven at 80°C for 12 hours to obtain a fine white powder of this compound decahydrate (Tb₂(C₂O₄)₃·10H₂O).[2]

-

Thermal Decomposition to Terbium Oxide Nanoparticles

-

Calcination:

-

Place the dried this compound powder in a ceramic crucible.

-

Transfer the crucible to a tube furnace.

-

Heat the sample to 600-800°C in air at a heating rate of 5°C/min and hold at the final temperature for 4 hours. The decomposition of terbium oxalate to terbium oxide typically occurs around 400°C.[2]

-

-

Cooling and Collection:

-

Allow the furnace to cool down to room temperature naturally.

-

The resulting powder will be terbium oxide (a mixture of Tb₄O₇ and Tb₂O₃ depending on conditions).

-

Gently grind the final product with a mortar and pestle to obtain a fine, homogeneous powder.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound and Terbium Oxide nanoparticles.

Characterization

The synthesized this compound and terbium oxide nanoparticles can be characterized using various analytical techniques:

-

X-ray Diffraction (XRD): To determine the crystal structure and estimate the crystallite size of the nanoparticles.

-

Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of oxalate groups in the precursor and their removal after calcination.

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition profile of the this compound and determine the optimal calcination temperature.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all chemicals in a well-ventilated fume hood.

-

Exercise caution when working with the high-temperature tube furnace.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

Application Notes and Protocols: Diterbium Trioxalate in Catalysis

Introduction

Diterbium trioxalate (Tb₂(C₂O₄)₃) is a key precursor and building block in the development of advanced catalytic materials. While not typically used as a catalyst in its pure form, its thermal decomposition yields catalytically active terbium oxides, and it serves as a critical component in the synthesis of highly effective terbium-based metal-organic frameworks (MOFs). These derived materials exhibit significant potential in various catalytic applications, from organic synthesis to environmental remediation.

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in leveraging this compound for the creation of novel catalysts.

Section 1: this compound as a Precursor for Catalytically Active Terbium Oxides

This compound is an excellent precursor for the synthesis of terbium(III,IV) oxide (Tb₄O₇), a mixed-valence oxide with notable catalytic properties.[1] The thermal decomposition of the oxalate in the presence of air provides a reliable method for producing this dark brown-black powder.[1][2]

Experimental Protocol: Synthesis of Terbium(III,IV) Oxide (Tb₄O₇) from this compound

Objective: To prepare catalytically active Tb₄O₇ by the thermal decomposition of this compound.

Materials:

-

This compound decahydrate (Tb₂(C₂O₄)₃·10H₂O)

-

Ceramic crucible

-

High-temperature furnace

Procedure:

-

Place a known quantity of this compound decahydrate into a ceramic crucible.

-

Transfer the crucible to a high-temperature furnace.

-

Heat the sample in an air atmosphere. The decomposition process involves initial dehydration followed by the decomposition of the oxalate to the oxide.[2]

-

Ignite the material at 1000 °C to ensure the complete conversion to terbium(III,IV) oxide (Tb₄O₇).[1]

-

After calcination, allow the furnace to cool down to room temperature.

-

The resulting dark brown-black powder is Tb₄O₇. Store it in a desiccator to prevent moisture absorption.

Visualization: Thermal Decomposition of this compound

Caption: Thermal decomposition of this compound to Tb₄O₇.

Catalytic Applications of Terbium(III,IV) Oxide

Terbium(III,IV) oxide is a redox catalyst effective in reactions involving oxygen.[1] Its applications include:

-

Automobile Exhaust Conversion: A composite of CeO₂-Tb₄O₇ is utilized in catalytic converters.[3]

-

Oxidative Dehydrogenation: It shows effectiveness in the oxidative dehydrogenation of ethane.[4]

-

Catalyst Support: Oxygen-deficient terbium oxide (Tb₄O₇₋ₓ) serves as a highly effective support and promoter for palladium (Pd) nanoparticles in hydrogenation and cross-coupling reactions.[5]

Quantitative Data: Catalytic Performance of Pd on Tb₄O₇₋ₓ Support

The use of Tb₄O₇₋ₓ as a support for palladium nanoparticles significantly enhances catalytic activity in several key organic reactions.[5]

| Reaction | Substrate | Catalyst | Turnover Frequency (TOF) | Rate Constant (k) | Reference |

| Hydrogenation | Styrene | Pd–Tb₄O₇₋ₓ | 6437 h⁻¹ | - | [5] |

| Reduction | 4-Nitrophenol | Pd–Tb₄O₇₋ₓ | - | 0.0471 s⁻¹ | [5] |

| Suzuki Cross-Coupling | Iodobenzene | Pd–Tb₄O₇₋ₓ | 8508 h⁻¹ | - | [5] |

| Suzuki Cross-Coupling | Bromobenzene | Pd–Tb₄O₇₋ₓ | 2055 h⁻¹ | - | [5] |

Experimental Protocol: Catalytic Hydrogenation of Styrene

Objective: To perform the hydrogenation of styrene to ethylbenzene using a Pd–Tb₄O₇₋ₓ nanocatalyst.[6]

Materials:

-

Pd–Tb₄O₇₋ₓ catalyst (5 mg)

-

Absolute ethanol (10 mL)

-

Styrene (5.0 mmol)

-

1,3,5-trimethylbenzene (internal standard, 3.6 mmol)

-

Hydrogen gas (H₂) balloon (1 atm)

-

Reaction flask

-

Magnetic stirrer

Procedure:

-

Disperse 5 mg of the Pd–Tb₄O₇₋ₓ catalyst in 10 mL of absolute ethanol in a reaction flask by ultrasonication.

-

Add 5.0 mmol of styrene and 3.6 mmol of 1,3,5-trimethylbenzene (as an internal standard) to the solution.

-

Stir the mixture for 3 minutes to ensure homogeneity.

-

Attach a balloon filled with hydrogen gas (1 atm) to the flask.

-

Stir the reaction system at room temperature for 1 hour.

-

Monitor the reaction progress by taking aliquots at specific times and analyzing them via gas chromatography equipped with a flame ionization detector (FID).

Section 2: this compound in Catalytically Active Metal-Organic Frameworks (MOFs)

This compound serves as a fundamental building block, alongside other lanthanide metals and oxalic acid, for constructing Metal-Organic Frameworks (MOFs).[7][8] These materials possess high thermal stability and acidic catalytic centers (the lanthanide ions), making them effective heterogeneous catalysts.[9] A key application is the acetalization of benzaldehyde.[7][9]

Experimental Protocol: Synthesis of Terbium-Oxalate MOF (Tb-Ox MOF)

Objective: To synthesize a Tb-Ox MOF via a solvothermal method for use in catalysis.[10]

Materials:

-

Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)

-

Oxalic acid

-

Deionized water

-

Autoclave

Procedure:

-

Dissolve terbium(III) nitrate hexahydrate in 5 mL of deionized water.

-

In a separate container, dissolve oxalic acid in 5 mL of deionized water.

-

Mix the two solutions.

-

Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it at a specified temperature for a designated period (e.g., several hours) to allow for crystal formation.

-

After the reaction, allow the autoclave to cool to ambient temperature.

-

Collect the resulting crystalline product by filtration, wash it with deionized water, and dry it.

-

Activate the Tb-Ox MOF by heating it at 120 °C under vacuum for 4 hours to remove any trapped solvents.[7][9]

Visualization: Tb-Ox MOF Synthesis Logic

Caption: Logical flow for the solvothermal synthesis of Tb-Ox MOF.

Quantitative Data: Acetalization of Benzaldehyde using Lanthanide-Oxalate MOFs

A study on a series of isostructural lanthanide-based MOFs demonstrated their efficiency as heterogeneous catalysts for the acetalization of benzaldehyde with methanol. The Tb-MOF was noted for achieving the highest product yield.[7][9]

| Catalyst (Ln-Ox MOF) | Benzaldehyde Conversion Yield (%) | Reference |

| Tb-Ox MOF | Up to 90% | [7][10] |

| Eu-Ox MOF | Variable | [7] |

| Nd-Ox MOF | Variable | [7] |

| Er-Ox MOF | Variable | [7] |

| Ho-Ox MOF | Variable | [7] |

| Gd-Ox MOF | Variable | [7] |

| Pr-Ox MOF | Variable | [7] |

| Dy-Ox MOF | Variable | [7] |

Experimental Protocol: Catalytic Acetalization of Benzaldehyde

Objective: To perform the acetalization of benzaldehyde with methanol using an activated Tb-Ox MOF catalyst.[7][9]

Materials:

-

Activated Tb-Ox MOF catalyst (40 mg)

-

Benzaldehyde (0.5 mmol, 52 μL)

-

Methanol (1.5 mL)

-

Reaction vial

-

Magnetic stirrer

Procedure:

-

Ensure the Tb-Ox MOF catalyst is activated as described in Protocol 2.1.

-

In a reaction vial, add 40 mg of the activated Tb-Ox MOF catalyst to 1.5 mL of methanol.

-

Add 0.5 mmol (52 μL) of benzaldehyde to the suspension.

-

Seal the vial and stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for the desired reaction time (e.g., 24 hours).

-

After the reaction is complete, separate the catalyst from the reaction mixture by centrifugation or filtration.

-

Analyze the supernatant by gas chromatography-mass spectrometry (GC-MS) to determine the product yield.

-

The catalyst can be washed, dried, and reused for subsequent cycles to test for stability and reusability.[7]

Visualization: Experimental Workflow for Acetalization

Caption: Workflow for the catalytic acetalization of benzaldehyde.

References

- 1. Terbium(III,IV) oxide - Wikipedia [en.wikipedia.org]

- 2. Terbium(III) oxalate - Wikipedia [en.wikipedia.org]

- 3. azonano.com [azonano.com]

- 4. shop.nanografi.com [shop.nanografi.com]